molecular formula C17H14FN5O3 B11513707 N-Benzo[1,3]dioxol-5-ylmethyl-2-[5-(2-fluoro-phenyl)-tetrazol-2-yl]-acetamide

N-Benzo[1,3]dioxol-5-ylmethyl-2-[5-(2-fluoro-phenyl)-tetrazol-2-yl]-acetamide

Cat. No.: B11513707
M. Wt: 355.32 g/mol
InChI Key: UDSRYYTUKGGECE-UHFFFAOYSA-N
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Description

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE is a complex organic compound with a unique structure that includes a benzodioxole ring, a fluorophenyl group, and a tetrazole moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE typically involves multiple steps, including the formation of the benzodioxole ring, the introduction of the fluorophenyl group, and the construction of the tetrazole moiety. Common synthetic routes may involve:

    Formation of Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of Fluorophenyl Group: This step often involves the use of fluorobenzene derivatives and appropriate coupling reactions.

    Construction of Tetrazole Moiety: This can be done using azide and nitrile precursors under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzodioxole and fluorophenyl sites.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(2-METHYLPROPANAMIDO)BENZAMIDE
  • 1-BENZO[1,3]DIOXOL-5-YL-INDOLES

Uniqueness

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE stands out due to its unique combination of structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H14FN5O3

Molecular Weight

355.32 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[5-(2-fluorophenyl)tetrazol-2-yl]acetamide

InChI

InChI=1S/C17H14FN5O3/c18-13-4-2-1-3-12(13)17-20-22-23(21-17)9-16(24)19-8-11-5-6-14-15(7-11)26-10-25-14/h1-7H,8-10H2,(H,19,24)

InChI Key

UDSRYYTUKGGECE-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3N=C(N=N3)C4=CC=CC=C4F

Origin of Product

United States

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